molecular formula C15H21N3O2S B7053795 [4-(Pyrrolidine-1-carbonyl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone

[4-(Pyrrolidine-1-carbonyl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone

Cat. No.: B7053795
M. Wt: 307.4 g/mol
InChI Key: URPFZUWIZWFBKY-UHFFFAOYSA-N
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Description

[4-(Pyrrolidine-1-carbonyl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone is a complex organic compound that features a combination of pyrrolidine, diazepane, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Pyrrolidine-1-carbonyl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and diazepane intermediates, followed by their coupling with a thiophene derivative.

    Pyrrolidine Synthesis: Pyrrolidine can be synthesized through the hydrogenation of pyrrole or by the cyclization of 1,4-diaminobutane.

    Diazepane Synthesis: Diazepane can be prepared by the reduction of 1,4-diazepine or by the cyclization of appropriate diamines.

    Coupling Reaction: The final step involves the coupling of the pyrrolidine and diazepane intermediates with a thiophene derivative under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(Pyrrolidine-1-carbonyl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest potential binding affinity to specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents for the treatment of various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(Pyrrolidine-1-carbonyl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone is likely to involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure.

    Diazepane Derivatives: Compounds such as 1,4-diazepine and its derivatives.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.

Uniqueness

What sets [4-(Pyrrolidine-1-carbonyl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone apart is its combination of three distinct moieties: pyrrolidine, diazepane, and thiophene. This unique structure provides a diverse range of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(pyrrolidine-1-carbonyl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c19-14(13-4-11-21-12-13)16-7-3-8-18(10-9-16)15(20)17-5-1-2-6-17/h4,11-12H,1-3,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPFZUWIZWFBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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